molecular formula C8H14O3 B12544088 Hexanoic acid, 5,5-dimethyl-6-oxo- CAS No. 146072-21-1

Hexanoic acid, 5,5-dimethyl-6-oxo-

Cat. No.: B12544088
CAS No.: 146072-21-1
M. Wt: 158.19 g/mol
InChI Key: KBJVCWDSBOHBGX-UHFFFAOYSA-N
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Description

Hexanoic acid, 5,5-dimethyl-6-oxo- is an organic compound with the molecular formula C8H14O3 It is a derivative of hexanoic acid, characterized by the presence of two methyl groups and a ketone functional group at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 5,5-dimethyl-6-oxo- can be synthesized through several methods. One common approach involves the oxidation of 5,5-dimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of hexanoic acid, 5,5-dimethyl-6-oxo- may involve the catalytic oxidation of 5,5-dimethylhexanol using a metal catalyst such as palladium or platinum. This method offers higher efficiency and yields compared to traditional chemical oxidation methods. The reaction is carried out in a continuous flow reactor, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 5,5-dimethyl-6-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 5,5-dimethyl-6-oxo- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of hexanoic acid, 5,5-dimethyl-6-oxo- involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, 5-oxo-: Similar structure but lacks the two methyl groups at the fifth carbon position.

    Hexanoic acid, 6-chloro-3-hydroxy-5-oxo-: Contains a chlorine and hydroxyl group, leading to different chemical properties and reactivity.

    5,5-Dimethyl-3-oxo-hexanoic acid ethyl ester: An ester derivative with different solubility and reactivity compared to the parent acid.

Uniqueness

Hexanoic acid, 5,5-dimethyl-6-oxo- is unique due to the presence of both the ketone and dimethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

146072-21-1

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5,5-dimethyl-6-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-8(2,6-9)5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

KBJVCWDSBOHBGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC(=O)O)C=O

Origin of Product

United States

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